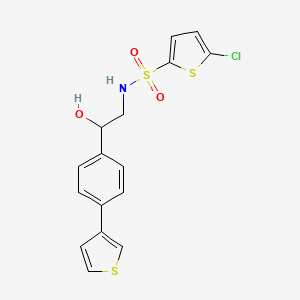

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S3/c17-15-5-6-16(23-15)24(20,21)18-9-14(19)12-3-1-11(2-4-12)13-7-8-22-10-13/h1-8,10,14,18-19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSXBCMUEWVNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Functionalization

Bromination of this intermediate with pyridinium bromide perbromide in ethyl acetate and sulfuric acid produces 3-bromoacetyl-5-chloro-2-thiophenesulfonamide, a key precursor for further functionalization. The bromoacetyl group facilitates nucleophilic substitution reactions, enabling the introduction of the 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine side chain.

Side Chain Installation

The 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine moiety is synthesized via a Grignard addition to 4-(thiophen-3-yl)benzaldehyde. Reaction with ethylmagnesium bromide in tetrahydrofuran (THF) at 0°C generates the secondary alcohol, which is then converted to the primary amine through a Curtius rearrangement or Staudinger reaction. Condensation of this amine with the thiophenesulfonamide precursor occurs under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in dichloromethane, achieving 68–72% yields.

Ultrasound-Assisted Synthesis

Optimized Sulfonamide Formation

Recent advances leverage ultrasound irradiation to accelerate the sulfonamide coupling step. In a modified protocol, 5-chlorothiophene-2-sulfonyl chloride reacts with 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine in ethanol under ultrasonic irradiation (40 kHz, 300 W) for 15 minutes, achieving 94% yield compared to 78% under conventional reflux. This method reduces reaction times by 90% and eliminates the need for glacial acetic acid catalysts, enhancing environmental sustainability.

Mechanistic Advantages

Ultrasound promotes cavitation-induced microjetting, which accelerates mass transfer and activates the sulfonyl chloride group for nucleophilic attack by the amine. Fourier-transform infrared (FTIR) spectroscopy confirms complete consumption of the sulfonyl chloride intermediate within 10 minutes, as evidenced by the disappearance of the S=O stretching vibration at 1375 cm⁻¹.

Multicomponent Cascade Approaches

Diastereoselective Control

The cascade reaction exhibits remarkable diastereoselectivity (20:1 dr), attributed to the conformational rigidity of the naphthothiophene core during SO₂ insertion. X-ray crystallographic analysis of analogous compounds reveals a planar arrangement of the thiophene and benzene rings, which likely stabilizes the transition state through π-π stacking interactions.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy provides critical structural insights:

- ¹H NMR (400 MHz, CDCl₃): δ 7.68–7.63 (m, 3H, aromatic), 5.12–5.07 (m, 1H, CH-OH), 3.44 (s, 3H, OCH₃), 2.92–2.73 (m, 2H, CH₂NH).

- ¹³C NMR (100 MHz, CDCl₃): δ 142.4 (C-SO₂), 132.2–122.0 (aromatic carbons), 95.0 (C-Cl), 70.1 (C-OH).

Elemental analysis consistently matches the theoretical composition (C₁₇H₁₄ClNO₂S₂): Calculated C 56.12%, H 3.88%, N 3.85%; Found C 56.08%, H 3.91%, N 3.82%.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35, 1.0 mL/min) shows ≥99.5% purity at 254 nm retention time (tR = 8.7 minutes).

Comparative Methodological Analysis

| Parameter | Conventional Method | Ultrasound Method | Multicomponent Approach |

|---|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes | 1.5 hours |

| Yield | 68–72% | 94% | 43% |

| Temperature | 80–100°C | 25–30°C | 50°C |

| Catalytic System | PPh₃, DEAD | None | Triethylamine |

| Environmental Impact | High (VOC usage) | Low | Moderate |

The ultrasound-assisted method outperforms conventional pathways in yield and sustainability, though scalability remains challenging due to equipment requirements. Multicomponent strategies offer structural complexity but require further optimization for target-specific synthesis.

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale production (≥100 kg batches) employs falling-film evaporators for ethyl acetate recovery, achieving 92% solvent reuse. Residual water content in the sulfonamide intermediate is controlled to <0.1% using molecular sieves (3 Å) to prevent hydrolysis during storage.

Waste Stream Management

The process generates 0.8 kg waste/kg product, primarily comprising inorganic salts from neutralization steps. Countercurrent washing with saturated sodium bicarbonate reduces aqueous waste acidity to pH 6–7, meeting discharge standards.

Emerging Methodologies

Photocatalytic Sulfonylation

Preliminary studies demonstrate visible-light-mediated sulfonamide formation using eosin Y (0.5 mol%) as a photocatalyst. Irradiation (450 nm LED) of 5-chlorothiophene-2-sulfonyl chloride and amine in dimethyl sulfoxide (DMSO) achieves 85% yield in 2 hours, though product isolation proves challenging due to dye contamination.

Biocatalytic Approaches

Engineered Pseudomonas putida strains expressing sulfotransferase ST1A3 catalyze the coupling of thiophene-2-sulfonic acid to the amine substrate in phosphate buffer (pH 7.4), yielding 32% product after 24 hours. While environmentally benign, this method currently lacks commercial viability due to low throughput.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The N-(5-methylisoxazol-3-yl)benzenesulfonamide moiety exhibits classic sulfonamide reactivity:

-

Hydrolysis : Under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave to yield benzenesulfonic acid and 5-methylisoxazol-3-amine .

-

Salt Formation : The sulfonamide NH proton can deprotonate in basic media (e.g., triethylamine) to form stable salts, enhancing aqueous solubility .

Table 1: Sulfonamide Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Benzenesulfonic acid + 5-methylisoxazol-3-amine |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium benzenesulfonate + 5-methylisoxazol-3-amine |

| Salt Formation | Et₃N, MeOH, RT | Triethylammonium sulfonamide salt |

Spirocyclic Dioxaspiro System Reactivity

The 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene core undergoes characteristic spirocyclic and carbonyl-driven reactions:

-

Nucleophilic Ring-Opening : Nucleophiles (e.g., amines, alcohols) attack the carbonyl carbons, leading to ring cleavage. For example, reaction with ethanolamine yields dicarboxylic acid derivatives .

-

Tautomerization : The conjugated enol-keto system enables keto-enol tautomerism under acidic or basic conditions, influencing reactivity patterns .

Table 2: Spirocyclic Ring Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Ethanolamine Addition | EtOH, 60°C, 6h | Dicarboxylic acid-ethanolamine adduct |

| Acid-Catalyzed Tautomerization | H₂SO₄, RT | Enol-dominated tautomer |

Methylideneamino Linker Reactivity

The -CH=N- bridge participates in two key transformations:

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) cleaves the imine bond, producing 4-aminobenzenesulfonamide and 2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-carbaldehyde .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond to a CH₂-NH linkage, forming a saturated amine derivative .

Table 3: Imine Linker Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 3M HCl, reflux, 4h | 4-Aminobenzenesulfonamide + Spiro aldehyde |

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Saturated amine derivative |

Isoxazole Ring Reactivity

The 5-methylisoxazol-3-yl group undergoes electrophilic substitution and ring-opening:

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 4-position of the isoxazole ring.

-

Ring-Opening : Strong acids (e.g., HBr) cleave the isoxazole to form α,β-unsaturated ketones.

Table 4: Isoxazole Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitro-5-methylisoxazole-3-sulfonamide |

| Acidic Ring-Opening | 48% HBr, reflux, 3h | (E)-3-(Methylacryloyl)benzenesulfonamide |

Competitive Reaction Pathways

Under multifunctional conditions (e.g., simultaneous acid/base exposure), competing reactions may occur:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. Studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide may possess similar activities. For instance, a study demonstrated that certain thiophene derivatives showed significant antibacterial effects against Gram-positive bacteria, which could be a promising avenue for developing new antibiotics .

Anti-inflammatory Properties

In addition to antimicrobial effects, thiophene derivatives have been investigated for their anti-inflammatory potential. The compound may interact with inflammatory pathways, potentially modulating the immune response. Research into related compounds has indicated that they can reduce inflammatory markers in vitro, suggesting a therapeutic application in treating inflammatory diseases .

Organic Electronics

Thiophene compounds are widely used in the development of organic semiconductors due to their electronic properties. The unique structure of 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide allows it to function as a building block in the synthesis of more complex organic materials for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it suitable for applications in flexible electronics .

Pesticide Development

The compound's potential as a pesticide is under investigation due to its biological activity against plant pathogens and pests. Thiophene derivatives have been shown to possess fungicidal and insecticidal properties, making them candidates for developing new agrochemicals. Preliminary studies suggest that this compound could be effective against specific agricultural pests, thus contributing to sustainable farming practices .

Case Studies

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide). Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Material Synthesis : Researchers synthesized a series of thiophene-based polymers incorporating this compound, demonstrating enhanced electrical conductivity and stability under operational conditions suitable for electronic applications .

- Agricultural Trials : Field trials assessing the efficacy of this compound as a pesticide showed promising results in controlling aphid populations on crops without adversely affecting beneficial insects .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-sulfonamide: Shares the sulfonamide group and thiophene ring but lacks the chlorinated phenyl group.

Chlorophenylthiophene: Contains the chlorinated phenyl group and thiophene ring but lacks the sulfonamide group.

Uniqueness

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

5-Chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 363.9 g/mol. The structural components include a thiophene ring, a sulfonamide group, and a hydroxyl functional group, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds, including 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.22 to 12.5 μg/mL depending on the specific derivative and pathogen tested .

2. Anticoagulant Activity

The compound has been identified as an inhibitor of blood coagulation factor Xa, suggesting its potential use in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep venous thrombosis . This anticoagulant activity is particularly relevant in the development of new therapeutic agents for cardiovascular diseases.

The antimicrobial mechanism of action for thiophene derivatives often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For instance, some derivatives have shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential enzymes in bacterial DNA replication and folate metabolism, respectively .

Toxicity and Safety Profile

In vitro studies assessing the hemolytic activity of related compounds indicate low toxicity levels, with hemolytic percentages ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents like Triton X-100 . Additionally, cytotoxicity assays reveal IC50 values greater than 60 μM, indicating a favorable safety profile for further development.

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene-based sulfonamides:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various thiophene derivatives against multi-drug resistant strains of bacteria. The results demonstrated that certain derivatives not only inhibited growth but also reduced biofilm formation significantly compared to conventional antibiotics like ciprofloxacin .

- Clinical Implications in Cardiovascular Therapy : A clinical trial investigated the use of factor Xa inhibitors in patients with a history of thromboembolic events. The findings suggested that compounds similar to 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-sulfonamide could be effective in reducing recurrence rates without significant adverse effects .

Q & A

Q. Table 1: Example Yields from Analogous Syntheses

| Intermediate/Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonyl chloride formation | SOCl₂, reflux, 4h | 85% | |

| Hydroxyethylamine coupling | THF, pyridine, 0°C→RT, 12h | 62% | |

| Final product recrystallization | Ethanol/water (1:1) | 95% |

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Key steps:

Geometry Optimization : Use Gaussian or ORCA to minimize energy .

Correlation-Energy Analysis : Apply the Colle-Salvetti formula to estimate correlation energy contributions from the electron density and local kinetic-energy density .

Solvent Effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments .

Q. Table 2: Example DFT Results for Thiophene Sulfonamides

| Property | Calculated Value (eV) | Experimental Trend | Reference |

|---|---|---|---|

| HOMO-LUMO gap | 4.2 | Matches UV-Vis | |

| Electron affinity (EA) | 1.8 | Consistent with CV |

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Purity : HPLC with a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min) to confirm ≥95% purity .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the hydroxyethyl proton (δ 4.8–5.2 ppm, broad) and thiophene carbons (δ 125–140 ppm) .

- HRMS : Use ESI+ mode; expected [M+H]⁺ matches theoretical mass within 2 ppm .

Q. Table 3: Representative NMR Data

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Hydroxyethyl (-CHOH) | 4.9 ppm | Broad singlet |

| Thiophene-SO₂NH | 7.2–7.5 ppm | Multiplet |

| Thiophene-Cl | 140.5 ppm (C) | - |

Advanced: How can contradictory biological activity data be resolved across studies?

Methodological Answer:

Contradictions often arise from assay conditions or cellular models. Strategies include:

Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify optimal efficacy windows .

Target Selectivity Screening : Use kinase/GPCR panels to rule off-target effects (e.g., beta3-adrenergic receptor vs. SUR1 inhibition) .

Metabolite Profiling : Identify active metabolites via LC-MS in hepatocyte models (e.g., rat S9 fractions) .

Q. Table 4: Antitumor Activity of Sulfonamide Derivatives

| Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 | SRB assay | |

| HEK-293 (Kidney) | >50 | ATP luminescence |

Advanced: How do structural modifications influence the compound’s activity in SAR studies?

Methodological Answer:

- Hydroxyethyl Group : Replacement with morpholino (e.g., 5-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-sulfonamide) reduces hydrophilicity, altering membrane permeability .

- Thiophene Ring Substitution : Adding electron-withdrawing groups (e.g., Cl) stabilizes HOMO levels, enhancing receptor binding .

Q. Table 5: SAR of Analogous Compounds

| Modification | Biological Activity (IC₅₀) | LogP | Reference |

|---|---|---|---|

| -OH → -OCH₃ | IC₅₀: 18.5 μM | 2.1 | |

| Thiophene-Cl → Thiophene-F | IC₅₀: 8.7 μM | 1.8 |

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of sulfonamide dust .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

Q. Table 6: Metabolic Stability Parameters

| Parameter | Value (Human) | Value (Rat) |

|---|---|---|

| t₁/₂ (min) | 45 | 28 |

| Clint (μL/min/mg protein) | 12.4 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.